Imipenem and cilastatin
Description
Structure
2D Structure
Properties
IUPAC Name |
(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S.C12H17N3O4S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19)/b12-6-;/t10-,11+;6-,7-,9-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCJWSXETVVUHK-ZYSAIPPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43N5O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
85960-17-4 (hydrochloride salt) | |
| Record name | Cilastatin mixture with Imipenem | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092309290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
657.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92309-29-0 | |
| Record name | Imipenem-cilastatin mixt. | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92309-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cilastatin mixture with Imipenem | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092309290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Mechanisms of Action and Biochemical Interplay
Imipenem (B608078): Inhibition of Bacterial Cell Wall Biosynthesis
Imipenem's primary mechanism of action is the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall. patsnap.comnih.gov This inhibition ultimately leads to cell lysis and bacterial death. patsnap.commicrobenotes.com The efficacy of imipenem is rooted in its interactions with specific bacterial enzymes and its resilience to the deactivating effects of bacterial resistance mechanisms.
Imipenem exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs). droracle.aipatsnap.com PBPs are bacterial enzymes crucial for the final steps of peptidoglycan synthesis, including transpeptidation, which forms the cross-links that provide the cell wall with its structural integrity. nih.govnih.gov
Imipenem exhibits a strong affinity for several key PBPs in Gram-negative bacteria, most notably PBP-2. nih.gov It also demonstrates appreciable binding to PBP-1a and PBP-1b. nih.gov This multi-target profile contributes to its potent and rapid bactericidal activity. Studies have shown that imipenem's high affinity for PBP-2 is a distinguishing feature among carbapenems. nih.gov In Pseudomonas aeruginosa, imipenem extensively inactivates multiple PBPs, with particularly high occupancy for PBP-2. asm.org
Binding Affinities of Imipenem to Penicillin-Binding Proteins (PBPs) in Escherichia coli
| PBP | Relative Affinity |
|---|---|
| PBP-1a | High |
| PBP-1b | High |
| PBP-2 | Very High |
| PBP-3 | Low |
By binding to PBPs, imipenem effectively inhibits their transpeptidase activity. nih.govquora.com This action prevents the cross-linking of peptidoglycan chains, a critical step in maintaining the structural integrity of the bacterial cell wall. nih.govnih.gov The inhibition of transpeptidation weakens the cell wall, leading to the formation of osmotically unstable spherical forms and eventual cell lysis. patsnap.commicrobenotes.com Imipenem's inhibition of the transpeptidase activities of PBPs-1A, -1B, and -2 has been well-documented. nih.gov
A key advantage of imipenem is its exceptional stability against hydrolysis by a wide range of β-lactamases, which are enzymes produced by bacteria to inactivate β-lactam antibiotics. patsnap.comwikipedia.org This stability allows imipenem to remain effective against many bacteria that are resistant to other β-lactam drugs.
Imipenem demonstrates remarkable resistance to hydrolysis by both penicillinases (Ambler class A) and cephalosporinases (Ambler class C). nih.govoup.com While it may show a moderate affinity for these enzymes, it is not significantly hydrolyzed, allowing it to reach its PBP targets. nih.govoup.com This inherent stability is a result of the unique stereochemistry of its carbapenem (B1253116) structure.
Imipenem maintains its activity against bacteria that produce extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. nih.govnih.gov ESBLs are capable of hydrolyzing a wide range of penicillins and cephalosporins, but not carbapenems like imipenem. nih.gov Similarly, AmpC β-lactamases, which can be chromosomal or plasmid-mediated, are potent against many cephalosporins but are generally ineffective at hydrolyzing imipenem. asm.orgnih.govyoutube.com Although imipenem can be a potent inducer of AmpC production, it remains stable against hydrolysis by forming a stable acyl-enzyme complex. nih.govyoutube.com
Comparative Stability of Imipenem against Various β-Lactamases
| β-Lactamase Type | Hydrolysis of Imipenem |
|---|---|
| Penicillinases (e.g., TEM-1) | No detectable hydrolysis |
| Cephalosporinases (e.g., AmpC) | No detectable hydrolysis |
| Extended-Spectrum β-Lactamases (ESBLs) | Stable |
Stability against β-Lactamase Hydrolysis
Cilastatin (B194054): Enzymatic Inhibition of Renal Dehydropeptidase-I (DHP-I)
Cilastatin's primary pharmacological role is the potent and specific inhibition of dehydropeptidase-I (DHP-I), an enzyme predominantly located in the brush border of the renal tubules. This inhibition is crucial for the clinical utility of imipenem.
Renal dehydropeptidase-I (DHP-I), a zinc metalloenzyme, is responsible for the rapid hydrolysis of the beta-lactam ring of imipenem. nih.gov This enzymatic degradation inactivates the antibiotic, leading to several clinically significant consequences when imipenem is administered alone. The primary outcome of this metabolism is a low urinary concentration of the active form of imipenem, which would otherwise be beneficial for treating urinary tract infections. nih.govfrontiersin.org Furthermore, the metabolites produced from this hydrolysis have been associated with nephrotoxicity. researchgate.net The susceptibility of imipenem to DHP-I-mediated inactivation was a major obstacle in its initial development for clinical use. researchgate.net
Cilastatin acts as a competitive and reversible inhibitor of renal dehydropeptidase-I. researchgate.net This means that cilastatin competes with imipenem for binding to the active site of the DHP-I enzyme. By binding to the enzyme, cilastatin effectively prevents the hydrolysis of imipenem, thereby preserving the structural integrity and antibacterial activity of the antibiotic. Research has demonstrated the potency of this inhibition, with one study reporting an IC50 value of 0.1 μM for cilastatin against renal dehydropeptidase I. The reversible nature of this inhibition implies that cilastatin can dissociate from the enzyme, allowing for a dynamic interplay between the inhibitor, the substrate (imipenem), and the enzyme.
The inhibition of DHP-I by cilastatin has profound and clinically beneficial effects on the systemic concentration and pharmacokinetics of imipenem. When imipenem is administered alone, its urinary recovery is highly variable and can be as low as 6% to 38%. researchgate.net However, when co-administered with cilastatin, the urinary recovery of unchanged, active imipenem increases significantly to approximately 70%. researchgate.netnih.gov This substantial increase in the concentration of active imipenem in the urine is a direct consequence of preventing its renal metabolism.
While the plasma half-life of imipenem in individuals with normal renal function remains largely unchanged at about one hour, the co-administration of cilastatin leads to a notable increase in the area under the plasma concentration-time curve (AUC) for imipenem, with reports of a 15% to 20% increase. frontiersin.org Concurrently, the plasma clearance of imipenem is decreased. researchgate.net The renal clearance of imipenem, however, is effectively increased due to the higher concentration of the parent drug being excreted in the urine. researchgate.net These alterations in pharmacokinetic parameters ensure that therapeutic concentrations of imipenem are maintained in the systemic circulation and, importantly, are achieved in the urinary tract.
| Parameter | Imipenem Alone | Imipenem with Cilastatin | Reference |
|---|---|---|---|
| Urinary Recovery of Unchanged Drug | 6% - 38% | ~70% | researchgate.net |
| Plasma Half-life (Normal Renal Function) | ~1 hour | ~1 hour | researchgate.net |
| Area Under the Curve (AUC) | - | Increased by 15-20% | frontiersin.org |
| Renal Clearance | Low | Increased | researchgate.net |
Other Biochemical Interactions and Enzymatic Activities of Cilastatin
Beyond its primary role as a DHP-I inhibitor, cilastatin engages in other significant biochemical interactions, particularly with enzymes involved in inflammatory pathways and with renal transporters that influence drug disposition.
Cilastatin has been identified as a potent inhibitor of renal leukotriene D4-dipeptidase. nih.gov This enzyme is responsible for the conversion of leukotriene D4 (LTD4) to leukotriene E4 (LTE4) in the kidney. nih.gov Leukotrienes are inflammatory mediators involved in various physiological and pathological processes. The inhibition of this dipeptidase by cilastatin is specific to the enzyme found in the kidney. nih.gov This interaction highlights a secondary biochemical activity of cilastatin that is independent of its effect on imipenem metabolism but involves a similar class of enzymes.
Both imipenem and cilastatin have been shown to be substrates for organic anion transporters (OATs), specifically OAT1 and OAT3, which are located on the basolateral membrane of renal proximal tubules. nih.govnih.gov This shared transport pathway leads to a significant drug-drug interaction.
Cilastatin inhibits the OAT1 and OAT3-mediated uptake of imipenem into renal tubular cells. nih.gov This inhibition reduces the intracellular accumulation of imipenem in the kidneys, which is a contributing factor to the nephrotoxicity associated with the antibiotic. Conversely, imipenem acts as a competitive inhibitor of cilastatin uptake by these same transporters. nih.gov
This reciprocal interaction at the level of renal transporters complements the inhibition of DHP-I. By reducing the entry of imipenem into renal cells, cilastatin not only decreases its metabolism by any residual DHP-I activity but also mitigates its potential for direct cellular toxicity. frontiersin.org This OAT-mediated interaction is a key component in understanding the nephroprotective effects observed with the co-administration of cilastatin. nih.gov
| Compound | Interaction with OAT1/OAT3 | Consequence | Reference |
|---|---|---|---|
| Imipenem | Substrate | Uptake into renal tubular cells | nih.govnih.gov |
| Cilastatin | Substrate and Inhibitor | Inhibits OAT-mediated uptake of imipenem | nih.govnih.gov |
| Imipenem | Competitive Inhibitor | Inhibits OAT-mediated uptake of cilastatin | nih.gov |
Mechanisms of Bacterial Resistance to Imipenem
β-Lactamase Production and Enzymatic Inactivation
One of the most prominent mechanisms of resistance to β-lactam antibiotics, including imipenem (B608078), is the production of β-lactamase enzymes. nih.gov These enzymes inactivate the antibiotic by hydrolyzing the amide bond in the β-lactam ring. patsnap.comnih.gov
Carbapenemases are a diverse group of β-lactamases that can effectively hydrolyze carbapenems like imipenem. nih.gov These enzymes are categorized into Ambler classes A, B, and D. oup.com
Class A Carbapenemases : This class includes the notable Klebsiella pneumoniae carbapenemase (KPC), which is a significant cause of resistance in Enterobacteriaceae. nih.gov KPC enzymes are serine-based and can hydrolyze a wide range of β-lactams, including penicillins, cephalosporins, and carbapenems. nih.govnih.gov The genes encoding KPC are often located on mobile genetic elements like plasmids, facilitating their spread among different bacterial species. nih.govthieme-connect.com The Carba NP test is a method used to detect carbapenemase production by observing the hydrolysis of imipenem. oup.comasm.org
Class B Metallo-β-Lactamases (MBLs) : These enzymes require zinc ions for their activity and possess a broad spectrum of activity against β-lactams, including carbapenems. nih.govnih.gov Common MBL families include IMP, VIM, and NDM. dovepress.com They are frequently found in Pseudomonas aeruginosa and are increasingly being reported in Enterobacteriaceae. nih.gov
Class D Carbapenemases (Oxacillinases or OXA-type) : This class of serine-based β-lactamases is commonly found in Acinetobacter baumannii. nih.govnih.gov While they generally have weaker carbapenem-hydrolyzing activity compared to class A and B carbapenemases, their production can still lead to clinically significant resistance. nih.gov
Table 1: Major Classes of Carbapenemases Conferring Imipenem Resistance
While not typically considered carbapenemases, the overexpression of AmpC β-lactamases and extended-spectrum β-lactamases (ESBLs) can contribute to imipenem resistance, often in conjunction with other resistance mechanisms like porin loss. asm.org
AmpC β-Lactamases : These are class C cephalosporinases that can be chromosomally or plasmid-encoded. nih.gov In many bacteria, such as Enterobacter species, AmpC gene expression is inducible, meaning exposure to certain β-lactams, including imipenem, can trigger increased production. nih.gov Overexpression of AmpC, especially when combined with reduced outer membrane permeability, can lead to resistance against a broad range of cephalosporins and may contribute to reduced susceptibility to imipenem. nih.govcabidigitallibrary.org
Extended-Spectrum β-Lactamases (ESBLs) : ESBLs are typically class A β-lactamases that can hydrolyze extended-spectrum cephalosporins. brieflands.com While they generally have poor activity against carbapenems, their high-level production, particularly in combination with porin mutations that limit imipenem entry, can result in elevated minimum inhibitory concentrations (MICs) for imipenem. primescholars.com
The genes encoding these resistance enzymes are often located on mobile genetic elements such as plasmids and transposons, which facilitates their rapid dissemination among different bacterial species and strains. dovepress.com The global spread of carbapenemase-producing organisms, particularly those carrying genes like blaKPC, blaNDM, blaVIM, and blaOXA-48, is a major public health concern. thieme-connect.com Molecular typing methods, such as multilocus sequence typing (MLST), are used to track the spread of specific resistant clones. spandidos-publications.com For instance, KPC-producing Klebsiella pneumoniae belonging to the international epidemic clone ST258 has been reported worldwide. thieme-connect.com The prevalence of different β-lactamase genes can vary geographically. oup.com
Permeability Alterations and Efflux Pump Systems
In addition to enzymatic inactivation, bacteria can develop resistance to imipenem by preventing the antibiotic from reaching its intracellular target. This is achieved through modifications to the outer membrane that reduce its permeability and through the action of efflux pumps that actively expel the drug from the cell.
In Gram-negative bacteria, the outer membrane acts as a selective barrier. Hydrophilic antibiotics like imipenem traverse this membrane through water-filled channels called porins. nih.gov
Pseudomonas aeruginosa : In P. aeruginosa, the OprD porin is the primary channel for imipenem entry. nih.govbrieflands.com Loss or downregulation of OprD is a major mechanism of imipenem resistance in this organism. nih.govresearchgate.net This can occur due to mutations in the oprD gene leading to a non-functional protein or through decreased transcription of the gene. brieflands.comresearchgate.net
Enterobacteriaceae : In species like Klebsiella pneumoniae and Escherichia coli, the major porins OmpK35 and OmpK36 (in K. pneumoniae) and OmpF and OmpC (in E. coli) are involved in carbapenem (B1253116) uptake. Loss or reduced expression of these porins, often in combination with the production of β-lactamases like AmpC or ESBLs, can lead to high levels of carbapenem resistance. asm.orgfrontiersin.org
Efflux pumps are transport proteins that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell. oup.com The overexpression of these pumps can contribute to antibiotic resistance by reducing the intracellular concentration of the drug.
Pseudomonas aeruginosa : This bacterium possesses several clinically significant efflux pumps, including MexAB-OprM, MexCD-OprJ, and MexXY-OprM. nih.gov While imipenem is generally considered a poor substrate for the MexAB-OprM pump, its overexpression can contribute to resistance to other β-lactams like meropenem (B701). jidc.orgnih.govekb.eg However, some studies suggest that the interplay of efflux pump overexpression with other resistance mechanisms can have an additive effect on imipenem resistance. jidc.orgasm.org
Acinetobacter baumannii : In A. baumannii, the AdeABC and AdeIJK efflux pumps of the Resistance-Nodulation-Cell Division (RND) family have been implicated in carbapenem resistance. nih.gov Overexpression of these pumps, often in conjunction with carbapenemase production, can lead to reduced susceptibility to imipenem. nih.gov
Enterobacteriaceae : The AcrAB-TolC efflux system is a major pump in Enterobacteriaceae. frontiersin.org While its primary role is in resistance to other classes of antibiotics, its overexpression can contribute to reduced susceptibility to carbapenems, particularly when combined with porin loss. frontiersin.org
Table 2: Key Efflux Pumps and Porins in Imipenem Resistance
Compound Names Mentioned
Penicillin-Binding Protein (PBP) Modifications and Mutations
Bacteria can develop resistance to β-lactam antibiotics, including imipenem, by altering the structure of their penicillin-binding proteins (PBPs). nih.gov PBPs are crucial enzymes involved in the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall. nih.govnih.gov By modifying the structure of these target proteins, bacteria can reduce the binding affinity of imipenem, thereby diminishing its inhibitory effect. nih.gov This resistance mechanism is particularly significant in Gram-positive bacteria but is also increasingly reported in Gram-negative pathogens. nih.gov
Structural and Functional Consequences of PBP Alterations on Imipenem Binding
The structural modifications resulting from PBP mutations directly impact the binding of imipenem to its target. β-lactam antibiotics like imipenem typically form a stable covalent bond with the active site of PBPs, inhibiting their function and leading to cell death. nih.govetflin.com However, amino acid substitutions near the active site can alter its conformation, hindering the antibiotic's ability to bind effectively. nih.gov
For instance, in E. coli with a mutated PBP2, the substitution of an alanine (B10760859) with a serine is believed to disrupt the interaction between the hydroxyethyl (B10761427) group of imipenem and an aspartic acid residue within the PBP. mdpi.com This disruption reduces the affinity of imipenem for PBP2, a key target for carbapenems. nih.govmdpi.com
Structural analyses of PBP3 from S. epidermidis in complex with other β-lactams have revealed how conformational changes in the active site can occur. uni-hamburg.de Similarly, studies comparing the binding of meropenem (a related carbapenem) to PBP3 and to β-lactamase enzymes highlight the specific molecular interactions that are crucial for binding. asm.org Hydrophobic interactions and the specific positioning of amino acid residues are key. A mutation that alters these interactions, such as replacing a key residue or shifting its position, can significantly reduce the binding efficiency of the antibiotic. asm.org
Biofilm Formation and Adaptive Resistance Phenotypes
Bacterial biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix. oup.commdpi.com This mode of growth provides significant protection against antimicrobial agents, and bacteria within biofilms can be up to 1,000 times more resistant to antibiotics than their free-floating (planktonic) counterparts. frontiersin.orgmdpi.com
Enhanced Imipenem Resistance in Biofilm-Associated Bacterial Populations
Biofilms confer a high level of resistance to imipenem in various bacterial species. rsc.org This enhanced resistance is not typically due to a single mechanism but rather a combination of factors inherent to the biofilm structure and physiology. oup.commdpi.com The minimum inhibitory concentration (MIC) of imipenem required to inhibit bacterial growth can be significantly higher for biofilm-associated bacteria compared to planktonic cells. For example, in Burkholderia pseudomallei, the minimum bactericidal concentration for imipenem can be drastically higher for biofilms. rsc.org
This increased resistance is a major clinical challenge, as biofilm-associated infections are notoriously difficult to eradicate. frontiersin.orgrsc.org The protective nature of the biofilm allows bacteria to survive antibiotic treatment, leading to persistent and chronic infections. mdpi.com
Molecular Mechanisms Underlying Biofilm-Mediated Imipenem Tolerance
The enhanced tolerance of biofilms to imipenem is multifactorial and involves several molecular mechanisms:
Restricted Penetration: The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, impeding the diffusion of imipenem to the bacterial cells within the biofilm. mdpi.com While some studies suggest that certain β-lactams can penetrate the biofilm, the process can be slowed, allowing bacterial defense mechanisms to be activated. oup.comfrontiersin.org In P. aeruginosa biofilms, for instance, low concentrations of imipenem may only induce the expression of resistance enzymes like AmpC β-lactamase in the outer layers of the biofilm. frontiersin.org
Altered Microenvironment: Biofilms often have gradients of nutrients and oxygen, leading to areas of low metabolic activity and slow growth. oup.commdpi.com Since β-lactam antibiotics like imipenem are most effective against actively dividing cells, the slow-growing or dormant bacteria deep within the biofilm are less susceptible. nih.gov
Adaptive Stress Responses: Exposure to sub-lethal concentrations of antibiotics can trigger stress responses in biofilm bacteria. In Acinetobacter baumannii, sub-MIC doses of imipenem were shown to upregulate genes involved in matrix synthesis and multidrug efflux pumps. mdpi.com This adaptive response can lead to increased tolerance to higher antibiotic concentrations. mdpi.com
Expression of Resistance Genes: Biofilms can promote the expression of specific resistance genes. In P. aeruginosa, high concentrations of imipenem can induce the expression of beta-lactamases throughout the biofilm, leading to enzymatic degradation of the antibiotic. frontiersin.org
Persister Cells: Biofilms contain a subpopulation of dormant, highly tolerant cells known as persister cells. oup.com These cells are not genetically resistant but can survive high doses of antibiotics due to their metabolic inactivity. Once the antibiotic pressure is removed, these cells can repopulate the biofilm. frontiersin.org
Horizontal Gene Transfer: The close proximity of cells within a biofilm facilitates the transfer of genetic material, including antibiotic resistance genes, via plasmids and other mobile genetic elements. mdpi.com This can lead to the rapid spread of resistance within the biofilm community. frontiersin.org
Degradation Pathways and Stability Characteristics of Imipenem and Cilastatin
Chemical Instability of Imipenem (B608078) in Aqueous Solutions
The chemical stability of imipenem, a broad-spectrum carbapenem (B1253116) antibiotic, is a critical factor in its formulation and clinical use. In aqueous solutions, imipenem is known to be unstable, undergoing degradation through various pathways that are influenced by several factors. Cilastatin (B194054) is combined with imipenem to inhibit the renal dehydropeptidase-I enzyme, which would otherwise rapidly metabolize imipenem. drugbank.com However, the inherent chemical instability of the imipenem molecule itself, particularly the β-lactam ring, remains a significant challenge. researchgate.netresearchgate.net
The degradation of imipenem in aqueous solutions is highly dependent on pH. nih.govnih.gov The molecule is most stable in the neutral pH range of 6.5 to 7.5. ashp.orgashp.org As the pH deviates from this range, either towards acidic or alkaline conditions, the rate of decomposition increases significantly. ashp.orgashp.org Kinetic studies have shown that the hydrolysis of imipenem is accelerated by both acidic and alkaline conditions. nih.govjst.go.jp For instance, at a pH of approximately 4, the half-life of imipenem is about 35 minutes. ashp.org In weakly acidic solutions, the degradation is initiated by an intermolecular attack of a carboxyl group on the β-lactam group. nih.govresearchgate.net Conversely, in weakly alkaline solutions, an intermolecular reaction occurs between the β-lactam and formimidoyl groups. nih.govresearchgate.net
A key degradation pathway for imipenem in aqueous solutions is oligomerization. nih.govresearchgate.net This process is particularly prevalent in weakly acidic conditions and is initiated by the intermolecular reaction between the carboxyl group of one imipenem molecule and the β-lactam ring of another. nih.gov This leads to the formation of dimers and more complex oligomers. researchgate.netnih.gov One of the identified degradation products is a dimer of the drug. researchgate.netnih.gov
Under acidic conditions, the degradation of imipenem can also lead to the formation of chromophoric diketopiperazines. biorxiv.orgnih.gov This occurs through complex oligomerization reactions in dense solutions of the compound. biorxiv.org The formation of these yellow-colored products is a visible indicator of imipenem decomposition and is catalyzed by the acidic environment created during imipenem hydrolysis. biorxiv.orgnih.gov
The interaction between imipenem and cilastatin can also lead to the formation of specific degradation products. High-resolution mass spectrometry has been instrumental in identifying these products. researchgate.netnih.gov One such product is generated from the direct interaction between an imipenem molecule and a cilastatin molecule. researchgate.netnih.gov
Furthermore, studies have shown that the degradation of cilastatin itself is accelerated in the presence of imipenem, and vice versa, particularly under high humidity conditions. thieme-connect.com This suggests a synergistic degradation process. thieme-connect.com The primary degradation products of cilastatin are often oxidative, resulting in diastereoisomers. thieme-connect.com In contrast, the main degradation products of imipenem are hydrolytic, leading to the formation of imipenemoic acid and its epimer through the opening of the β-lactam ring. researchgate.netresearchgate.net
The following table summarizes the major degradation products identified from the interaction and individual degradation of this compound:
| Compound | Degradation Product | Description |
| Imipenem | Imipenemoic acid (Imi-B1) and its epimer (Imi-B2) | Hydrolytic degradation products resulting from the opening of the β-lactam ring. researchgate.netresearchgate.net |
| Imipenem | Dimer (DP-2) | Formed through oligomerization. researchgate.netnih.gov |
| Imipenem | Diketopiperazines | Chromophoric products formed under acidic conditions. biorxiv.orgnih.gov |
| Cilastatin | (Z)-7-[(RS)-[(2R)-2-amino-2-carboxyethyl]sulfinyl]-2-[[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]hept-2-enoic acid (Cil-A1) and its epimer (Cil-A2) | Oxidative degradation products. thieme-connect.com |
| Imipenem-Cilastatin | Interaction Product (DP-3) | A product formed from the direct interaction between this compound. researchgate.netnih.gov |
Factors Influencing the Stability of this compound Formulations
The stability of formulations containing this compound is influenced by a multitude of environmental and formulation-specific factors. Understanding these factors is crucial for maintaining the potency and efficacy of the drug from manufacturing to administration.
Temperature is a significant factor affecting the stability of this compound. nih.govplos.org Increased temperatures accelerate the degradation of imipenem in solution. nih.govnih.gov For instance, a study showed that at 25°C, a 5 mg/mL solution of imipenem was stable for 6 hours, while a 10 mg/mL solution was stable for 3 to 6 hours depending on the brand. nih.gov However, at higher temperatures of 30°C and 40°C, the 10 mg/mL solutions were stable for less than an hour. nih.govnih.gov
Refrigerated storage at around 4°C significantly extends the stability of imipenem solutions, though degradation still occurs. cjhp-online.caucl.ac.be For example, imipenem solutions in 5% dextrose in water (D5W) lose more than 10% of their initial concentration after 48 hours at 4°C. cjhp-online.ca At room temperature (23°C), this level of degradation occurs in just six hours. cjhp-online.ca Freezing solutions of imipenem-cilastatin is not recommended as it does not offer a stability advantage over refrigeration and can lead to decomposition. ashp.org The color of the solution can also change over time, from colorless to yellow, and eventually to reddish-brown at room temperature, indicating significant degradation. cjhp-online.ca
The following table provides a summary of imipenem stability under various temperature and concentration conditions:
| Concentration | Temperature | Stability (Time to lose >10% of initial concentration) |
| 5 mg/mL | 25°C | 6 hours nih.gov |
| 10 mg/mL | 25°C | 3-6 hours nih.gov |
| 10 mg/mL | 30°C | < 1 hour nih.govnih.gov |
| 10 mg/mL | 40°C | < 1 hour nih.govnih.gov |
| 5 mg/mL in D5W | 4°C | > 48 hours cjhp-online.ca |
| 5 mg/mL in D5W | 23°C | ~ 6 hours cjhp-online.ca |
The presence of oxygen in the headspace of parenteral containers can significantly impact the stability of oxygen-sensitive drugs like this compound. researchgate.net104.131.41 Studies have shown that reducing the level of headspace oxygen can inhibit the degradation of the imipenem/cilastatin combination. researchgate.netresearchgate.net This is particularly true for cilastatin, which undergoes oxidative degradation. thieme-connect.com The stability of the formulation can be greatly improved by purging the container with an inert gas like nitrogen to minimize oxygen content. researchgate.netthieme-connect.comdntb.gov.ua
Water content is another critical factor affecting the stability of the solid-state formulation of this compound. researchgate.netthieme-connect.comdntb.gov.ua The β-lactam ring of imipenem is particularly susceptible to hydrolysis. researchgate.netthieme-connect.comresearchgate.net Research indicates that free water content is a better predictor of stability than total water content. researchgate.netthieme-connect.comdntb.gov.ua Both this compound are more sensitive to moisture when combined than they are individually, indicating a synergistic effect of moisture on their degradation. thieme-connect.com The degradation of both compounds increases significantly with higher relative humidity. thieme-connect.comresearchgate.net
Effects of Particle Morphology and Size on Solid-State Stability
The physical characteristics of this compound sodium powders, specifically their particle shape and size, have a notable impact on the stability of the combination drug in its solid state. thieme-connect.comresearchgate.netresearchgate.net Studies have shown that variations in these morphological features can influence the degradation rate of the compounds. thieme-connect.com
For instance, analysis of different batches of IMI/CIL showed that those with a larger specific surface area exhibited a higher degradation rate. thieme-connect.com This is attributed to the fact that a larger surface area allows for greater interaction with environmental factors like moisture, which is detrimental to the stability of imipenem. researchgate.netthieme-connect.com The use of size-controlled particles in stability studies has been employed to mitigate the influence of particle size on the analysis of solid-state stability, ensuring a more accurate assessment of other contributing factors. mdpi.com
The morphology of the individual components also plays a role. Polarized microscopy has been used to visualize the particle shapes of this compound sodium. researchgate.netthieme-connect.com These studies, combined with particle size distribution analysis, help to create a comprehensive understanding of how the physical properties of the drug substances affect their stability. thieme-connect.comresearchgate.net Therefore, controlling particle morphology and size during the manufacturing process is a critical step in ensuring the stability and shelf-life of this compound for injection. thieme-connect.comresearchgate.net
Mechanistic Understanding of Degradation Pathways
β-Lactam Ring Cleavage as a Primary Degradation Event
The primary and most significant degradation pathway for imipenem is the cleavage of its β-lactam ring. researchgate.netnih.govnih.gov This four-membered ring is the core functional group responsible for the antibacterial activity of β-lactam antibiotics, but it is also highly susceptible to hydrolysis. nih.govasm.orgresearchgate.netnih.gov The opening of this ring renders the antibiotic inactive. nih.govasm.org
This degradation process can be initiated by several factors, including exposure to water, acidic or alkaline pH conditions, and the presence of β-lactamase enzymes. researchgate.netresearchgate.netresearchgate.net In aqueous solutions, the β-lactam ring is susceptible to attack by both hydroxide (B78521) ions (OH-) and hydronium ions (H+), leading to the rupture of the amide bond within the ring. researchgate.netresearchgate.net This hydrolytic degradation is a key factor in the instability of imipenem in solution. researchgate.netnih.gov
The mechanism of β-lactam ring cleavage by serine β-lactamases, a major cause of bacterial resistance, involves a two-step acylation-deacylation process. nih.gov An active site serine residue in the enzyme attacks the carbonyl carbon of the β-lactam ring, forming a covalent acyl-enzyme intermediate. asm.orgnih.gov This intermediate is then hydrolyzed by a water molecule, releasing the inactivated antibiotic. nih.gov
Following the opening of the β-lactam ring, the resulting product can exist in different tautomeric forms, including the enamine (2-pyrroline) and imine (1-pyrroline) forms of the fused pyrroline (B1223166) ring. researchgate.net The specific tautomer formed can depend on the degradation conditions. researchgate.net High-resolution mass spectrometry has been instrumental in identifying the degradation product resulting from this β-lactam ring cleavage, often denoted as DP-1 with a corresponding m/z of 318. researchgate.netnih.gov
Formation of Dimer Products and Other Degradants
In addition to the primary degradation pathway of β-lactam ring cleavage, imipenem can also undergo dimerization and form other degradation products. researchgate.netresearchgate.net The formation of dimer products has been observed, particularly under conditions of neutral hydrolysis and high humidity. researchgate.net These dimers are a result of the interaction between two imipenem molecules.
The degradation of cilastatin itself primarily involves oxidation. researchgate.net The lone pair of electrons on the oxygen atom can act as a nucleophile, leading to the formation of oxidized impurities, particularly in an aerobic environment. researchgate.net Double bond migration within the cilastatin molecule is another identified degradation pathway. thieme-connect.com
Stress testing of imipenem under various conditions, such as oxidation with hydrogen peroxide, has revealed the formation of other, less common degradation products. researchgate.net These can result from the oxidation of the thioether group and decarboxylation reactions. researchgate.net In silico prediction software has also been used to model the degradation of imipenem, suggesting the formation of numerous potential degradation products arising from modifications to the β-lactam ring and dimerization. researchgate.net
Stabilization Strategies for this compound in Research Applications
Role of Buffering Agents and pH Control in Maintaining Stability
Maintaining an appropriate pH is crucial for the stability of this compound solutions. The degradation of imipenem is significantly influenced by the pH of the solution, with instability observed in both acidic and alkaline conditions. researchgate.netresearchgate.netnih.gov The manufacturer buffers the formulation to provide solutions within a pH range of 6.5 to 8.5. fda.gov
Studies have shown that the use of buffering agents can help maintain the pH within a stable range, thereby slowing down the degradation process. asm.org For instance, in research applications, plasma samples containing imipenem are often stabilized by the addition of a buffer like morpholinopropanesulfonic acid (MOPS) to maintain a pH of 7.0. asm.org This helps to preserve the integrity of the drug during sample handling and analysis.
The color of imipenem solutions can also be an indicator of degradation, with a yellow color developing in acidic pH, which is associated with complex oligomerization reactions. nih.gov The absence of a buffering agent can exacerbate this color change and degradation. nih.gov Conversely, high alkalinity also attenuates the stability of the compound. nih.gov Therefore, the careful selection and use of buffering agents to control the pH is a key strategy for enhancing the stability of this compound in research settings.
Approaches for Enhancing Physical and Chemical Stability in Pharmaceutical Research
Several strategies are employed in pharmaceutical research to enhance the physical and chemical stability of this compound. These approaches aim to mitigate the factors that contribute to degradation, such as temperature, concentration, and exposure to oxygen and water.
Temperature and Concentration Control: The stability of imipenem is inversely related to both temperature and concentration. researchgate.netnih.gov Storing solutions at refrigerated temperatures (e.g., 4°C) significantly increases stability compared to room temperature. researchgate.netoup.complos.org Similarly, lower concentrations of imipenem in solution exhibit greater stability. researchgate.netnih.gov For example, a 2.5 mg/mL solution of imipenem is more stable than a 5.0 mg/mL solution. researchgate.net In research, this is managed by preparing solutions immediately before use, storing them at controlled, low temperatures, and using the lowest effective concentration for the application.
Control of Oxygen and Water: Oxygen and water are major contributors to the degradation of both this compound. thieme-connect.comresearchgate.net Reducing the level of headspace oxygen in vials, for instance by purging with nitrogen, can significantly inhibit the oxidative degradation of cilastatin. researchgate.netthieme-connect.com The presence of water, particularly free water, is detrimental to the stability of imipenem due to hydrolysis of the β-lactam ring. thieme-connect.comresearchgate.net Research has shown that free water content is a better predictor of stability than total water content. thieme-connect.comresearchgate.net Therefore, controlling moisture content and minimizing exposure to oxygen are critical for maintaining the chemical integrity of the compounds. researchgate.net
Lyophilization and Solid-State Characterization: In pharmaceutical development, lyophilization (freeze-drying) is a common technique to improve the stability of drugs that are unstable in solution. The solid-state characteristics of the lyophilized powder, such as its crystalline or amorphous nature, play a significant role in its stability. mdpi.com Amorphous solids tend to be less stable than their crystalline counterparts. mdpi.com X-ray powder diffraction (XRPD) is a technique used to characterize the solid-state form of this compound. thieme-connect.com By controlling the crystallization process, it is possible to produce a more stable polymorphic form of the drug, thereby enhancing its shelf-life. mdpi.com
Use of Stabilizing Excipients: The formulation of this compound includes excipients that can influence stability. For example, the combination is most stable in 0.9% sodium chloride injection. researchgate.net The interaction with other components, such as those in total parenteral nutrient (TPN) solutions, can affect stability and compatibility. stabilis.orgumich.edu Therefore, careful consideration of the diluent and any co-administered substances is necessary to avoid compromising the stability of this compound in research applications.
Advanced Analytical Methodologies for Imipenem and Cilastatin Research
Chromatographic Separation and Quantification Techniques
Chromatography, a powerful separation science, is the cornerstone of analytical chemistry for imipenem (B608078) and cilastatin (B194054). Various chromatographic techniques have been developed and validated to ensure the reliable determination of these compounds, their degradation products, and any related substances.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands out as the most widely used technique for the analysis of imipenem and cilastatin due to its high resolution, sensitivity, and reproducibility.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a prevalent method for the simultaneous determination of this compound. This technique utilizes a non-polar stationary phase and a polar mobile phase. Several RP-HPLC methods have been developed, demonstrating simple, accurate, and rapid analysis. pharmanest.net
In one such method, chromatographic separation was achieved using a Zodiacsil C18 column with a mobile phase consisting of a buffer (pH 3.0 adjusted with ortho-phosphoric acid) and acetonitrile (B52724) in a 30:70 v/v ratio. pharmanest.net The flow rate was maintained at 1.0 ml/min, and the retention times for cilastatin and imipenem were observed at 2.449 and 3.191 minutes, respectively. pharmanest.net The method showed linearity over concentration ranges of 50-250 μg/ml for imipenem and 5-25 μg/ml for cilastatin, with a coefficient of regression (r²) greater than 0.999 for both compounds. pharmanest.net
Another study employed a Hypersil BDS Reverse Phase-C18 column with a mobile phase of acetonitrile and 0.03M dipotassium (B57713) hydrogen phosphate (B84403) in water (pH 3.2). rjptonline.org This method yielded retention times of 3.107 minutes for imipenem and 3.885 minutes for cilastatin. rjptonline.org The linearity was established over a concentration range of 20-120 mcg/ml for both this compound, with a correlation coefficient of 0.999. rjptonline.org The limit of detection (LOD) was found to be 0.02 µg/mL for imipenem and 0.01 µg/mL for cilastatin, while the limit of quantification (LOQ) was 0.06 µg/mL and 0.03 µg/mL, respectively. rjptonline.org
A different RP-HPLC method utilized an X-Terra C18 column with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile in a 50:50 ratio. ijpbs.com This approach demonstrated linearity in the range of 50-250 ppm for both drugs and achieved a recovery of 98% to 102%. ijpbs.com
Table 1: Comparative RP-HPLC Methods for Simultaneous Estimation of this compound
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Zodiacsil C18 (4.6 x 250mm, 5µm) pharmanest.net | Hypersil BDS C18 (250mm × 4.6mm, 5µm) rjptonline.org | X-Terra C18 (4.6×250mm, 5.0µm) ijpbs.com |
| Mobile Phase | Buffer (pH 3.0) : Acetonitrile (30:70, v/v) pharmanest.net | 0.03M Dipotassium hydrogen phosphate (pH 3.2) & Acetonitrile rjptonline.org | Phosphate buffer (pH 3.0) : Acetonitrile (50:50) ijpbs.com |
| Flow Rate | 1.0 ml/min pharmanest.net | 1.0 ml/min rjptonline.org | 1.0 ml/min ijpbs.com |
| Detection Wavelength | Not Specified | 265 nm rjptonline.org | 238 nm ijpbs.com |
| Retention Time (Imipenem) | 3.191 min pharmanest.net | 3.107 min rjptonline.org | Not Specified |
| Retention Time (Cilastatin) | 2.449 min pharmanest.net | 3.885 min rjptonline.org | Not Specified |
| Linearity Range (Imipenem) | 50-250 µg/ml pharmanest.net | 20-120 mcg/ml rjptonline.org | 50-250 ppm ijpbs.com |
| Linearity Range (Cilastatin) | 5-25 µg/ml pharmanest.net | 20-120 mcg/ml rjptonline.org | 50-250 ppm ijpbs.com |
| Correlation Coefficient (r²) | >0.999 pharmanest.net | 0.999 rjptonline.org | Not Specified |
Stability-indicating assay methods are crucial for determining the shelf-life of drug products. These methods must be able to resolve the active pharmaceutical ingredients from any degradation products that may form under various stress conditions. HPLC with Diode Array Detection (HPLC-DAD) is particularly well-suited for this purpose as it allows for the simultaneous monitoring of multiple wavelengths, aiding in peak purity analysis and the identification of degradation products. jocpr.comnih.gov
A stability-indicating RP-HPLC method was developed to simultaneously estimate this compound in injection formulations following forced degradation studies. amazonaws.com The drugs were subjected to stress conditions including acid, base, oxidation, heat, and light. amazonaws.com The chromatographic separation was performed on an Inertsil-C18 column using a mobile phase of methanol (B129727) and acetonitrile (80:20 v/v) at a flow rate of 1.0 ml/min. amazonaws.com The retention times for this compound were 2.930 mins and 4.215 mins, respectively. amazonaws.com Importantly, the degradation products generated did not interfere with the detection of this compound, confirming the method's stability-indicating capability. amazonaws.com
In another study focused on the stability of imipenem, HPLC-DAD was used for quantification, while high-resolution mass spectrometry was employed to identify degradation products. nih.gov This research identified a degradation product generated from the interaction between this compound, highlighting the importance of specific analytical methods in complex formulations. nih.gov The use of a PDA detector allows for the analysis of chromatograms over a wide range of wavelengths (e.g., 200-400 nm), which is essential for detecting and quantifying impurities and degradation products that may not absorb at the same wavelength as the parent compounds. jocpr.com
Ultra-Fast Liquid Chromatography (UFLC) is an advancement in HPLC technology designed to significantly reduce analysis time without compromising separation efficiency. pharmtech.com This is typically achieved by using columns with smaller particle sizes (e.g., sub-2 µm) and instrumentation capable of handling higher pressures and providing faster injection cycles. pharmtech.comamericanpharmaceuticalreview.com The primary goal of UFLC is to reduce the height equivalent to a theoretical plate (HETP), thereby increasing column performance. pharmtech.com
While specific UFLC methods for the simultaneous analysis of this compound are not extensively detailed in the provided search context, the principles of the technique suggest significant potential benefits. By shortening run times, UFLC can dramatically increase sample throughput, which is highly advantageous in quality control laboratories. pharmtech.com A UFLC system, such as the Shimadzu Prominence, can achieve injection cycles as fast as 10 seconds. pharmtech.com The development of a UFLC-MS/MS method for the analysis of various antibiotics in water samples demonstrates the technique's capability for rapid and sensitive analysis, with total run times as low as 2.5 minutes. acs.org This suggests that a similar approach could be successfully applied to this compound, offering a much faster alternative to conventional HPLC methods. americanpharmaceuticalreview.comacs.org
Micellar Electrokinetic Chromatography (MEKC) for Compound Separation
Micellar Electrokinetic Chromatography (MEKC) is a hybrid of capillary electrophoresis and chromatography. wikipedia.org It allows for the separation of both charged and neutral analytes by adding a surfactant to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.orgcore.ac.uk The separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. wikipedia.org
A MEKC method has been successfully developed and validated for the separation and determination of this compound. researchgate.netbenthamdirect.com This method provides a significant improvement in analysis time and efficiency compared to some HPLC methods. researchgate.netbenthamdirect.com The separation was achieved in an uncoated capillary using a 25 mM borate (B1201080) buffer at pH 9.2 with 75 mM sodium dodecyl sulphate (SDS) as the surfactant. researchgate.netbenthamdirect.com A voltage of 25 kV was applied, and detection was performed at 210 nm. researchgate.netbenthamdirect.com
The analysis was completed within 7 minutes. researchgate.netbenthamdirect.com The method demonstrated good repeatability, with relative standard deviations (RSD) for migration times of 0.60% for imipenem and 0.78% for cilastatin. researchgate.netbenthamdirect.com The RSD for corrected peak areas were 1.14% and 1.02% for this compound, respectively. researchgate.netbenthamdirect.com The limits of detection were established at 0.4 μg/mL for imipenem and 0.2 μg/mL for cilastatin. researchgate.netbenthamdirect.com
Table 2: MEKC Method Parameters for this compound Separation
| Parameter | Value |
| Technique | Micellar Electrokinetic Chromatography (MEKC) researchgate.netbenthamdirect.com |
| Buffer | 25 mM Borate Buffer (pH 9.2) researchgate.netbenthamdirect.com |
| Surfactant | 75 mM Sodium Dodecyl Sulphate (SDS) researchgate.netbenthamdirect.com |
| Capillary | Uncoated (60/50cm; 75μm I.D.) researchgate.netbenthamdirect.com |
| Voltage | 25 kV researchgate.netbenthamdirect.com |
| Detection Wavelength | 210 nm researchgate.netbenthamdirect.com |
| Analysis Time | < 7 minutes researchgate.netbenthamdirect.com |
| LOD (Imipenem) | 0.4 μg/mL researchgate.netbenthamdirect.com |
| LOD (Cilastatin) | 0.2 μg/mL researchgate.netbenthamdirect.com |
| RSD Migration Time (Imipenem) | 0.60% researchgate.netbenthamdirect.com |
| RSD Migration Time (Cilastatin) | 0.78% researchgate.netbenthamdirect.com |
| RSD Peak Area (Imipenem) | 1.14% researchgate.netbenthamdirect.com |
| RSD Peak Area (Cilastatin) | 1.02% researchgate.netbenthamdirect.com |
Application in Purity Profiling and Related Substances Analysis
Purity profiling and the analysis of related substances are critical aspects of pharmaceutical quality control, mandated by regulatory agencies to ensure drug safety. google.com HPLC methods are fundamental tools for identifying and quantifying impurities in both the active pharmaceutical ingredients and the final drug product. jocpr.comgoogle.com
A robust RP-HPLC method was developed for the determination and quantification of related substances of this compound in injection formulations. jocpr.com This method utilized a Waters Xterra MS C18 column with a gradient elution system. The mobile phase consisted of two solvents: Solvent A (pH 7.30 phosphate buffer and acetonitrile, 98:2 v/v) and Solvent B (pH 2.80 phosphate buffer and acetonitrile, 68:32 v/v). jocpr.com Detection was carried out using a PDA detector at 210 nm. jocpr.com
The method's specificity was confirmed through forced degradation studies under hydrolytic, oxidative, photolytic, and thermal conditions, as per ICH guidelines. jocpr.com This ensures that the method can accurately measure the main components in the presence of their potential impurities and degradation products. jocpr.com The development of such stability-indicating methods is essential for building a comprehensive purity profile of the drug product over its shelf life. google.com In some methods, different wavelengths are used to detect imipenem (e.g., 300 nm) and cilastatin (e.g., 210 nm) and their respective impurities to achieve optimal sensitivity and quantification. google.comnih.gov
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric methods are fundamental in the analysis of this compound, providing insights into their concentration, stability, and the identity of degradation products. These techniques are valued for their sensitivity, specificity, and ability to analyze complex mixtures.
UV-Visible Spectrophotometry for Quantification and Degradation Monitoring
UV-Visible spectrophotometry is a widely used technique for the quantification and monitoring of this compound. First-order derivative UV spectrophotometry has been successfully employed to resolve the overlapping spectra of this compound, allowing for their simultaneous determination. researchgate.net In one study, absorbance measurements at 300 nm and 243 nm were used for the assay of this compound, respectively. researchgate.net Another study utilized first-order derivative spectrophotometry to determine cilastatin and imipenem at trough amplitudes of 243 nm and 318 nm, respectively, demonstrating a linear relationship between concentration and amplitude in the range of 14-42 µg/mL for both compounds. nih.gov
The degradation of imipenem can also be monitored using UV-Visible spectrophotometry. The hydrolysis of the β-lactam ring in imipenem results in shifts in the UV absorption spectrum. asm.org Furthermore, the decomposition of imipenem in acidic conditions at concentrations of 1 mg/mL or higher can lead to the formation of yellow-colored diketopiperazines, a phenomenon that can be observed and quantified in the visible region of the light spectrum. asm.orgbiorxiv.orgnih.gov Studies have shown that the carbapenemase-induced decomposition of imipenem can be monitored by measuring the absorbance increase at 405 nm. asm.org
| Parameter | Imipenem | Cilastatin | Reference |
| Wavelength for Quantification | 300 nm, 318 nm | 243 nm | researchgate.netnih.gov |
| Linearity Range | 14-42 µg/mL | 14-42 µg/mL | nih.gov |
| Degradation Monitoring | UV spectrum shifts, Absorbance at 405 nm | - | asm.org |
Synchronous Spectrofluorimetric Techniques for Simultaneous Quantification
Synchronous spectrofluorimetry offers a sensitive and rapid method for the simultaneous quantification of this compound, often in combination with other drugs like relebactam (B560040). d-nb.infonih.govresearchgate.net This technique relies on the intrinsic fluorescence of the compounds. d-nb.inforesearchgate.net By maintaining a constant wavelength difference (Δλ) between the excitation and emission monochromators, spectral overlap can be minimized.
One study reported a method using a Δλ of 110 nm, where cilastatin was detected at 360 nm. d-nb.infonih.govresearchgate.net Subsequent application of Fourier Self-Deconvolution allowed for the estimation of imipenem at 470 nm without interference. d-nb.infonih.govresearchgate.net This approach demonstrated high accuracy and was successfully applied to pharmaceutical formulations and biological fluids. d-nb.infonih.gov The method was validated according to ICH guidelines and showed good linearity over specific concentration ranges. nih.gov
| Compound | Excitation Peak (nm) | Emission Peak (nm) | Quantification Wavelength (nm) (Synchronous) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Imipenem | 220, 280, 340 | 480 | 470 | 50–500 | 5.5 | 16.5 | d-nb.infonih.gov |
| Cilastatin | 260 | 360 | 360 | 20–500 | 4.5 | 13.6 | d-nb.infonih.gov |
| Relebactam | 300, 360 | 420 | 430 | 50–400 | 9.9 | 29.7 | d-nb.infonih.gov |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides unparalleled resolving power and mass accuracy, making it an invaluable tool for the unambiguous identification and structural characterization of compounds in complex mixtures. mdpi.com This is particularly relevant in pharmaceutical analysis for identifying impurities and degradation products. mdpi.com
ESI-Q-TOF-MS/MS is a powerful HRMS technique used to identify and characterize the degradation products of this compound. polyu.edu.hkpolyu.edu.hk This method combines the soft ionization of ESI, which preserves the molecular ion, with the high mass accuracy and resolution of a Q-TOF analyzer. polyu.edu.hk The MS/MS capability allows for the fragmentation of selected precursor ions to obtain structural information, which is crucial for identifying unknown degradation products. embrapa.br The high resolution of ESI-Q-TOF-MS is essential for distinguishing between compounds with very similar mass-to-charge ratios, such as in the case of heterozygous single nucleotide polymorphisms. nih.gov
LC/MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it a cornerstone for the quantitative analysis of this compound in various matrices, including plasma. nih.govresearchgate.net Hydrophilic Interaction Chromatography (HILIC) coupled with MS has been shown to be more rapid and sensitive than traditional HPLC-UV methods for the analysis of these polar compounds. nih.govresearchgate.net
Several LC-MS/MS methods have been developed for the simultaneous quantification of imipenem, cilastatin, and other antibiotics in plasma. researchgate.netunige.chnih.gov These methods often utilize a simple protein precipitation step for sample preparation and can achieve high throughput with short analytical run times. researchgate.netunige.chnih.gov For instance, one multiplex HPLC-MS/MS assay reported a run time of less than 9 minutes for the quantification of 12 antibiotics, including this compound. researchgate.netunige.chnih.gov The sensitivity of these methods is typically high, with lower limits of quantification in the range of 0.02-0.5 µg/mL. nih.gov
| Analytical Method | Matrix | Key Findings | Reference |
| HILIC-MS | Plasma | More rapid and sensitive than HPLC-UV. | nih.govresearchgate.net |
| HPLC-MS/MS | Plasma | Simultaneous quantification of 12 antibiotics; run time < 9 min. | researchgate.netunige.chnih.gov |
| UPLC-MS/MS | Plasma | Quantification of multiple beta-lactams with isotope-labelled internal standards. | unige.ch |
| UHPLC-HRMS | Plasma | Simultaneous quantification of 15 antibiotics; run time of 9 min. | nih.gov |
Microbiological and Biochemical Assay Methodologies in Research
Microbiological assays remain a relevant and cost-effective method for the quantitative determination of imipenem's bioactivity. The cylinder-plate assay, using a susceptible test microorganism, is a common approach. researchgate.net In one validated method, Staphylococcus epidermidis ATCC 12228 was used as the test organism. researchgate.net The diameter of the inhibition zone created by the antibiotic is proportional to the logarithm of its concentration. researchgate.net Such assays have demonstrated good linearity, precision, and accuracy, making them suitable for quality control purposes. researchgate.net
Biochemical assays are employed to study the interaction of imipenem with bacterial enzymes, particularly carbapenemases. The hydrolysis of imipenem by these enzymes can be monitored spectrophotometrically by observing the decrease in absorbance at specific wavelengths, which corresponds to the opening of the β-lactam ring. asm.org Furthermore, the enzymatic action of carbapenemases on imipenem solutions can lead to a decrease in pH, which in turn catalyzes the formation of colored degradation products, providing a basis for colorimetric detection methods for carbapenemase-producing bacteria. asm.orgbiorxiv.orgnih.gov In vitro studies using techniques like the checkerboard method are also used to assess the synergistic effects of imipenem in combination with other antibiotics against resistant bacterial strains. mdpi.com
| Assay Type | Methodology | Application | Key Findings | Reference |
| Microbiological | Cylinder-plate assay with S. epidermidis | Quantitative determination of imipenem in powder for injection. | Linear range of 0.5-2.0 µg/mL; precise and accurate for quality control. | researchgate.net |
| Biochemical | Spectrophotometry | Monitoring imipenem hydrolysis by carbapenemases. | Enzyme action leads to UV spectrum shifts and color changes. | asm.org |
| In Vitro Synergy | Checkerboard technique | Assessing the combined effect of imipenem and other antibiotics. | Demonstrated synergistic activity against resistant bacteria. | mdpi.com |
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
In vitro susceptibility testing is fundamental to determining the effectiveness of an antimicrobial agent against specific pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters derived from this testing.
The MIC is defined as the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. nih.gov The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum. oup.com These values are typically determined using broth microdilution methods according to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI). brieflands.com
In a typical procedure, serial dilutions of imipenem/cilastatin are prepared in a 96-well microtiter plate with a standardized bacterial inoculum (e.g., 10^5 colony-forming units per milliliter [CFU/mL]). nih.govoup.com After incubation at 37°C for 18-24 hours, the wells are visually inspected for turbidity to determine the MIC. nih.govwho.int To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto agar (B569324) plates. The lowest concentration that prevents bacterial growth on the agar is the MBC. nih.gov
Research has demonstrated the in vitro activity of imipenem/cilastatin against a range of bacteria. For instance, against Pseudomonas aeruginosa ATCC 27853, the MIC and MBC of imipenem have been reported to be 2 µg/mL and 4 µg/mL, respectively. nih.gov Studies have also explored novel formulations to enhance efficacy. One such study investigated imipenem/cilastatin encapsulated in nanoliposomes against clinical isolates of P. aeruginosa. The results showed that the liposomal formulation exhibited lower MIC and MBC values compared to the free drug, indicating enhanced antibacterial activity. nih.gov
| Bacterial Strain | Formulation | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|---|
| P. aeruginosa ATCC 27853 | Standard | 2 | 4 | nih.gov |
| Clinical Isolates of P. aeruginosa | Free Drug | Higher values | Higher values | nih.gov |
| Nanoliposomal | Lower values | Lower values |
Enzymatic Activity Assays for β-Lactamases and DHP-I
The efficacy of imipenem is influenced by its interaction with bacterial β-lactamases and its stability against human renal dehydropeptidase-I (DHP-I), which is mitigated by cilastatin.
β-Lactamase Activity Assays:
β-lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics, including imipenem. Assays to measure the activity of these enzymes are crucial for understanding resistance mechanisms. One common method involves the use of a chromogenic cephalosporin (B10832234) substrate, such as nitrocefin. oup.com In this assay, a purified β-lactamase enzyme is incubated with imipenem. The residual activity of the β-lactamase is then measured by adding nitrocefin, which changes color upon hydrolysis. The rate of color change is inversely proportional to the inhibitory activity of imipenem. oup.com
More advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can directly measure the hydrolysis of imipenem by β-lactamases. nih.govdovepress.com This method involves incubating the antibiotic with a bacterial suspension or a purified enzyme and then analyzing the mixture to quantify the remaining intact imipenem and its hydrolyzed product. nih.gov Kinetic parameters such as the catalytic rate constant (kcat) and the Michaelis-Menten constant (Km) can be determined to characterize the interaction between imipenem and various β-lactamases. portlandpress.comasm.org For example, studies have shown that for class A and C β-lactamases, imipenem acts as a slow substrate. portlandpress.comnih.gov
| β-Lactamase Class | Enzyme Source | kcat (min⁻¹) | Km (µM) | Interaction | Reference |
|---|---|---|---|---|---|
| Class A | Bacillus cereus (β-lactamase I) | 6.7 | 400 | Slow substrate | nih.gov |
| Class C | Pseudomonas aeruginosa (chromosomal) | 0.8 | 0.7 | Slow substrate | nih.gov |
DHP-I Inhibition Assays:
Cilastatin's primary role is to inhibit DHP-I, a renal enzyme that metabolizes and inactivates imipenem. frontiersin.org Assays to evaluate the inhibitory activity of cilastatin on DHP-I are important for ensuring the therapeutic efficacy of the combination. These assays typically involve incubating DHP-I, often obtained from rat renal tissue, with imipenem in the presence and absence of cilastatin. frontiersin.org The degradation of imipenem is then quantified over time using methods like LC-MS/MS. A significant reduction in the degradation rate of imipenem in the presence of cilastatin confirms its inhibitory effect. frontiersin.org Cilastatin has been shown to be a reversible and competitive inhibitor of DHP-I with a reported IC50 of 0.1 µM. medchemexpress.commedchemexpress.com
Biofilm Formation and Inhibition Assays
Bacterial biofilms are structured communities of cells enclosed in a self-produced matrix, which are notoriously resistant to antimicrobial agents. The ability of imipenem/cilastatin to inhibit biofilm formation and eradicate established biofilms is a critical area of research.
A widely used method for studying biofilm formation and inhibition is the microtiter plate assay. brieflands.com In this assay, bacterial suspensions are added to the wells of a microtiter plate and incubated to allow for biofilm formation. To assess inhibition, the antibiotic is added along with the bacterial suspension. For eradication of existing biofilms, the antibiotic is added after the biofilm has formed. who.intnih.gov
After incubation, the planktonic (free-floating) bacteria are removed, and the remaining biofilm is quantified. A common method for quantification is staining with crystal violet, which binds to the biofilm matrix. brieflands.com The stained biofilm is then solubilized, and the absorbance is measured, providing a quantitative measure of the biofilm biomass. nih.gov
Studies have shown that imipenem/cilastatin can inhibit the formation of biofilms by pathogens like P. aeruginosa. nih.govresearchgate.net Research into liposomal formulations of imipenem/cilastatin has demonstrated a greater capacity to eradicate biofilm formation compared to the free drug form. nih.gov The concentration of an antibiotic required to inhibit biofilm formation is known as the Biofilm Inhibitory Concentration (BIC), and the concentration needed to kill the bacteria within an established biofilm is the Minimum Biofilm Eradication Concentration (MBEC). brieflands.comwho.int
| Assay | Formulation | Finding | Reference |
|---|---|---|---|
| Biofilm Inhibition/Eradication | Free Drug | Inhibits biofilm formation. | nih.gov |
| Nanoliposomal | Higher capacity to eradicate biofilm formation compared to free drug. | nih.gov |
Novel Research Avenues and Future Directions in Imipenem and Cilastatin Studies
Development of Advanced Imipenem-Cilastatin Combinations and β-Lactamase Inhibitors
A primary strategy to preserve the effectiveness of imipenem (B608078) is its combination with novel β-lactamase inhibitors. These inhibitors are designed to neutralize the enzymes that bacteria produce to inactivate β-lactam antibiotics, thereby restoring the activity of imipenem against resistant strains.
The combination of imipenem/cilastatin (B194054) with relebactam (B560040) (IMI/REL) represents a significant advancement in treating infections caused by MDR Gram-negative bacteria. drugbank.comresearchgate.net Relebactam is a diazabicyclooctane β-lactamase inhibitor that is effective against Ambler class A (such as Klebsiella pneumoniae carbapenemase, KPC) and class C (AmpC) β-lactamases. researchgate.netelsevierpure.com This combination restores imipenem's activity against many imipenem-nonsusceptible pathogens, particularly carbapenem-resistant Pseudomonas aeruginosa and Enterobacterales. drugbank.comresearchgate.netelsevierpure.com
Real-world observational studies have demonstrated the clinical utility of IMI/REL. In a multicenter cohort study of 151 patients, the majority of whom were infected with a carbapenem-nonsusceptible pathogen, a clinical success rate of 70.2% was achieved. researchgate.netmdpi.com The most common infections treated were lower respiratory tract infections, with P. aeruginosa being the most frequently targeted pathogen. researchgate.netmdpi.com Another multicenter case series involving 21 patients with MDR Gram-negative infections reported a 30-day survival rate of 67%. drugbank.com These studies provide evidence that IMI/REL is an effective option for treating severe infections where other antibiotics have failed. elsevierpure.commdpi.com
Research into combining imipenem/cilastatin with other antimicrobial agents is uncovering synergistic relationships that could combat highly resistant bacteria. A notable example is the interaction with sulbactam (B1307)/durlobactam (B607225). Durlobactam is a novel broad-spectrum β-lactamase inhibitor active against Ambler class A, C, and D enzymes. nih.govnih.gov It is specifically developed to restore sulbactam's activity against the Acinetobacter baumannii-calcoaceticus complex (ABC). nih.gov
A recent study investigated the microbiological and molecular basis for adding imipenem/cilastatin to sulbactam/durlobactam therapy for Acinetobacter infections. researchgate.net Static concentration time-kill studies demonstrated a synergistic effect between sulbactam and imipenem in the presence of durlobactam against both carbapenemase-producing and non-producing isolates. researchgate.net The proposed mechanism suggests that durlobactam protects both imipenem and sulbactam from degradation by OXA carbapenemases. This protection allows imipenem and sulbactam to synergistically deactivate multiple penicillin-binding proteins (PBPs), a concept termed "target redundancy," enhancing bacterial killing. researchgate.net Molecular docking simulations further supported the favorable binding of sulbactam to PBP1a and PBP3 and durlobactam to OXA carbapenemases, providing a mechanistic rationale for the observed synergy. researchgate.net
Innovative Drug Delivery Systems for Enhanced Research Applications
Novel drug delivery systems are being developed to overcome challenges associated with antibiotic stability, targeting, and efficacy, particularly against resistant bacteria and biofilms. Encapsulating imipenem/cilastatin in nanoparticles offers a promising strategy to enhance its therapeutic potential.
Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and poly-ε-caprolactone (PCL) are being used to encapsulate imipenem/cilastatin. mayoclinic.orgnih.govnih.gov This nano-formulation is designed to protect the antibiotic from enzymatic degradation, control its release, and improve its efficacy against resistant strains. mayoclinic.orgnih.govnih.gov
In one study, imipenem-loaded PCL and PLGA nanocapsules were formulated and tested against imipenem-resistant Klebsiella pneumoniae and Pseudomonas aeruginosa. mayoclinic.org The PCL nanoparticles demonstrated superior performance, causing a more rapid microbial killing within 2–3 hours compared to both PLGA nanoparticles and the free drug. mayoclinic.orgnih.govnih.gov Crucially, the PCL nanocapsules protected imipenem from enzymatic degradation by the resistant bacteria and lowered the mutation prevention concentration of the free drug by twofold. mayoclinic.orgnih.govnih.gov Furthermore, this formulation significantly inhibited biofilm formation, eliminating bacterial attachment by 74% for P. aeruginosa and 78.4% for K. pneumoniae. mayoclinic.orgnih.govnih.gov These findings indicate that polymeric nanoparticles can restore the efficacy of imipenem against MDR pathogens. mayoclinic.orgnih.gov
| Polymer | Key Advantage | Time to Microbial Killing | Biofilm Inhibition (P. aeruginosa) | Biofilm Inhibition (K. pneumoniae) | Reference |
|---|---|---|---|---|---|
| PCL (Poly-ε-caprolactone) | Enhanced microbial susceptibility and protection from degradation | 2–3 hours | 74% | 78.4% | mayoclinic.orgnih.govnih.gov |
| PLGA (Poly(lactic-co-glycolic acid)) | Biodegradable and FDA-approved for drug delivery | Slower than PCL | Not specified | Not specified | mayoclinic.orgdovepress.com |
Nanoliposomes are another advanced delivery vehicle being explored for imipenem/cilastatin. These lipid-based nanoparticles are effective antibiotic carriers that can enhance drug activity and penetrate bacterial biofilms. asm.org
Studies on imipenem/cilastatin-loaded nanoliposomes have shown significant improvements in antibacterial and anti-biofilm activity against clinical isolates of Pseudomonas aeruginosa. asm.org These nanoliposomes, typically spherical and ranging from 30 to 39 nm in diameter, demonstrate high encapsulation efficiency of 97-98%. asm.org Compared to the free form of the drug, the nanoliposomal formulation exhibited lower minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values in the majority of isolates tested. asm.org Most importantly, the nanoliposomes showed a much stronger capacity to eradicate existing biofilms, an effect attributed to better penetration of the biofilm matrix and targeted drug delivery. asm.org
| Property | Finding | Reference |
|---|---|---|
| Particle Size | 30–39 nm | asm.org |
| Morphology | Spherical | asm.org |
| Encapsulation Efficiency (EE%) | 97–98% | asm.org |
| Effect on MIC/MBC | Lower than free drug | asm.org |
| Anti-biofilm Effect | High capacity to eradicate biofilm formation | asm.org |
Mechanistic Studies of Host-Pathogen-Compound Interactions
Understanding the complex interplay between the host's immune system, the invading pathogen, and the antibiotic is crucial for optimizing therapy. Research in this area is revealing that imipenem/cilastatin not only acts directly on bacteria but may also modulate the host's immune response.
Studies in animal models have shown that imipenem/cilastatin can have immunomodulatory effects. In BALB/c mice, the antibiotic was found to modify several aspects of both natural and acquired immunity. mayoclinic.orgasm.org Depending on the dose, the combination could inhibit peritoneal cell counts and phagocytic activity while increasing the production of interleukin-1 (IL-1) and natural killer cell activity. mayoclinic.org Other research has indicated that imipenem/cilastatin can alter lymphocyte-associated immune functions, such as splenocyte responses to mitogens and the production of interleukin-2 (B1167480) (IL-2). asm.org These findings suggest the clinical effects of the antibiotic may be a result of both its direct bactericidal action and its influence on the host's immune defenses.
From the pathogen's perspective, research has investigated the relationship between imipenem resistance and the presence of specific virulence factors. For instance, in uropathogenic Escherichia coli, imipenem-resistant strains showed a significantly higher prevalence of genes like sfa (S fimbrial adhesin), afa (afimbrial adhesin), and hly (hemolysin), while susceptible strains had a higher prevalence of pap (P fimbriae), cnf1 (cytotoxic necrotizing factor 1), and fim (type 1 fimbriae). This suggests a potential link between the mechanisms of resistance and the expression of factors that contribute to the pathogen's ability to cause disease.
The discrepancy often observed between in vitro susceptibility data and in vivo clinical outcomes highlights the complexity of these interactions. This suggests that pharmacokinetic-pharmacodynamic relationships and host-pathogen dynamics are not fully replicated in standard laboratory models. Future research must therefore focus on more integrated models to elucidate how the compound, host, and pathogen interact to determine the ultimate outcome of an infection.
Advanced Preservation and Sterilization Research for Imipenem and Cilastatin
Sterilization of antibiotics intended for parenteral administration is critical. While irradiation is a potential method for sterilizing chemically unstable drugs, research indicates that this compound in the solid state are not resistant to radiation sterilization. researchgate.netindexcopernicus.com
Studies have shown that when subjected to a standard sterilization dose of 25 kGy of gamma irradiation, both this compound undergo significant degradation. researchgate.netindexcopernicus.com Analysis using spectrophotometric and chromatographic methods revealed changes in the chemical and physical properties of the compounds post-irradiation. researchgate.netindexcopernicus.com Furthermore, the irradiation process generates unstable free radicals within the solid samples, which have a mean lifetime of approximately 142 ± 64 hours. researchgate.netindexcopernicus.com The degradation of the compounds ultimately leads to a loss of antibacterial activity. indexcopernicus.com Therefore, radiation sterilization is not considered a suitable method for the terminal sterilization of solid-state this compound. researchgate.netindexcopernicus.com Future research in this area may focus on alternative, non-destructive sterilization techniques or the development of radioprotective formulations, although current evidence strongly discourages the use of gamma irradiation.
The stability of this compound in solution is a significant concern, particularly when co-administered with complex matrices like total parenteral nutrition (TPN) solutions. Imipenem, in particular, is known for its instability in aqueous solutions. nih.gov Several factors, including temperature, concentration, pH, and the composition of the solution, can influence its degradation rate. nih.govresearchgate.net
Temperature and Concentration: Studies have demonstrated that the stability of imipenem is inversely related to both temperature and concentration. nih.gov For example, a 5 mg/mL solution of imipenem in 0.9% sodium chloride may be stable for up to 6 hours at 25°C, 30°C, and 40°C. nih.gov However, at a higher concentration of 10 mg/mL, stability decreases significantly, lasting for less than an hour at 30°C and 40°C. nih.govresearchgate.net This has important implications for the preparation and administration of extended infusions.
TPN Solutions: Research on the compatibility of imipenem-cilastatin with TPN solutions, which typically contain amino acids and dextrose, has shown limited stability. In one study, imipenem-cilastatin was found to be stable (≥90% recovery) for only 15 minutes when mixed in two different TPN formulations. nih.gov A significant and continuous decrease in imipenem concentration was observed after this time point. nih.gov Cilastatin appeared to be more stable than imipenem in these TPN solutions. nih.gov A distinct color change from colorless to dark orange was also noted over a 24-hour period, indicating chemical degradation. nih.govumich.edu
Degradation Products: High-resolution mass spectrometry has been used to identify the degradation products of imipenem in infusion solutions. nih.gov The primary degradation pathways include the cleavage of the β-lactam ring, the formation of imipenem dimers, and an interaction product between this compound. nih.govresearchgate.net
Given these stability challenges, it is recommended that imipenem-cilastatin be administered through a separate line or Y-site, with the TPN infusion temporarily interrupted. nih.gov Future research should focus on developing more stable formulations of imipenem or identifying compatible infusion fluids and conditions that can extend its stability in complex biological matrices, ensuring the intended therapeutic concentration is delivered to the patient.
| Condition | Concentration | Temperature | Duration of Stability (>90% Remaining) | Reference |
|---|---|---|---|---|
| 0.9% Sodium Chloride | 5 mg/mL | 25°C, 30°C, 40°C | 6 hours | nih.gov |
| 10 mg/mL | 25°C | 3-6 hours | nih.gov | |
| 0.9% Sodium Chloride | 10 mg/mL | 30°C, 40°C | < 1 hour | nih.gov |
| TPN Solution (4.25% amino acids, 25% dextrose) | 5 mg/mL | Room Temperature | 15 minutes | nih.gov |
| TPN Solution (5% amino acids, 35% dextrose) | 5 mg/mL | Room Temperature | 15 minutes | nih.gov |
Q & A
Q. What methodologies are recommended for analyzing pharmacokinetic (PK) data of imipenem and cilastatin in critically ill patients?
To analyze PK data, researchers should employ both non-compartmental analysis (NCA) and population pharmacokinetic (POP-PK) modeling . NCA provides straightforward estimates of parameters like clearance (CL) and volume of distribution (Vd) but may overestimate CL compared to POP-PK, which accounts for inter-individual variability and covariates (e.g., renal function, sepsis) . For robust results, validate findings using both methods and report correlation coefficients (e.g., imipenem CL: r = 0.882, p < 0.001) .
Q. How should researchers design studies to investigate the nephroprotective role of cilastatin when combined with imipenem?
Use systematic review protocols with predefined inclusion criteria (e.g., randomized controlled trials or comparative effectiveness studies) and meta-analytical tools to assess renal outcomes. Focus on metrics like serum creatinine changes, urinary biomarkers (e.g., NGAL), and cilastatin’s inhibition of renal dehydropeptidase-I. Ensure cilastatin-specific PK data are collected, as only 25% of studies measure cilastatin concentrations .
Q. What is the rationale for combining imipenem with cilastatin in experimental models?
Cilastatin prevents renal metabolism of imipenem by inhibiting dehydropeptidase-I, thereby increasing imipenem’s urinary recovery from 12–42% (alone) to 64–75% (combined) . In preclinical studies, validate this interaction using high-performance liquid chromatography (HPLC) to quantify unchanged imipenem and its metabolites .
Advanced Research Questions
Q. How can conflicting data on imipenem/cilastatin efficacy in renal impairment be resolved?
Contradictions arise from heterogeneous study populations (e.g., varying baseline creatinine levels) and inconsistent dosing adjustments. Apply therapeutic drug monitoring (TDM) protocols with dose individualization based on creatinine clearance (CLcr) using the Cockcroft-Gault formula. For CLcr 15–29 mL/min, reduce doses to 0.5 g every 6 hours and adjust further during hemodialysis . Validate dosing using POP-PK models that incorporate renal function as a covariate .
Q. What experimental approaches address discrepancies in pharmacokinetic parameters between adult and neonatal populations?
Premature infants exhibit distinct PK: imipenem’s elimination half-life (t1/2) is 2.5 hours (vs. 1 hour in adults), necessitating longer dosing intervals (e.g., 20 mg/kg every 12 hours) . Use population PK modeling with sparse sampling to account for developmental changes in renal clearance and protein binding. Cross-validate results using NCA and adjust for covariates like gestational age .
Q. How can researchers optimize assays for quantifying this compound in biological matrices?
Validate HPLC or LC-MS/MS methods with:
- Linearity : 0.5–50 µg/mL for this compound.
- Precision : ≤15% coefficient of variation.
- Recovery : ≥80% for both drugs in plasma .
Include internal standards (e.g., deuterated analogs) and account for imipenem’s instability by using fresh samples or stabilization buffers .
Q. What methodological gaps exist in comparative efficacy studies of imipenem/cilastatin versus other carbapenems?
A 2004 meta-analysis found meropenem superior in clinical response (RR 1.04, 95% CI: 1.01–1.06) and adverse event rates (RR 0.87, 95% CI: 0.77–0.97) . However, older studies lack standardized endpoints (e.g., MIC thresholds) and TDM data. Design head-to-head trials with MIC stratification and PK/PD targets (e.g., %ƒT > MIC ≥ 40%) to reduce bias .
Q. How do physicochemical properties of imipenem/cilastatin formulations impact stability studies?
Imipenem is crystalline, while cilastatin sodium is amorphous, as shown by XRPD . Assess stability under varying oxygen and humidity conditions using:
- Forced degradation studies : Monitor impurities via HPLC.
- Accelerated stability testing : 40°C/75% RH for 6 months.
Report changes in dissolution profiles and microbial potency (>90% label claim) .
Methodological Considerations for Data Validation
Q. How should researchers address limitations in historical PK data for imipenem/cilastatin?
Many older studies (pre-2010) have small sample sizes (median n = 9) and omit cilastatin measurements . Conduct sensitivity analyses to exclude outliers and apply Bayesian forecasting to extrapolate data. Use standardized units (e.g., AUC in µg·h/mL) and report missing data proportions .
Q. What strategies improve reproducibility in imipenem/cilastatin combination therapy studies?
- Detailed experimental protocols : Specify infusion durations (e.g., 30-minute IV), sampling times (0–8 hours post-dose), and bioanalytical validation steps .
- Open-access datasets : Share raw PK data (e.g., plasma concentrations) in repositories like Dryad.
- Cross-laboratory validation : Compare results using reference standards from the USP or EDQM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
